N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that falls within the class of oxalamides, which are characterized by the presence of the oxalamide functional group. This particular molecule is unsymmetrically substituted, meaning that the two nitrogen atoms in the oxalamide moiety are bonded to different substituents, each containing a thiophene ring, a sulfur-containing heterocycle known for its aromaticity and electronic properties.
Synthesis Analysis
The synthesis of unsymmetrically substituted N-aryl oxalamides, which are structurally related to the compound , can be achieved through a sulfur-mediated synthesis involving cascade thioamidation/cyclocondensation and hydrolysis reactions. This method, as described in one of the papers, utilizes 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water, and is efficient under metal-free conditions in water . Another paper outlines a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of oxalamides can be complex, with the potential for various intermolecular interactions. For instance, a study on the crystal and molecular structures of a cocrystal involving an N,N'-bis(pyridin-3-ylmethyl)oxalamide analog demonstrates the formation of O–H···N(pyridyl) hydrogen bonds, leading to three-molecule aggregates . This indicates that the oxalamide moiety can participate in robust supramolecular synthons, which could be relevant for the compound .
Chemical Reactions Analysis
Oxalamides can undergo various chemical reactions, including rearrangements and hydrolysis. The novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to synthesize di- and mono-oxalamides is an example of the chemical versatility of oxalamide derivatives . Additionally, the hydrolysis reaction is a common method to modify the structure of oxalamide derivatives, as seen in the synthesis of N-(2-hydroxyethyl)cytisinecarbothioamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the cocrystal study , suggests that oxalamides can have significant solubility in polar solvents and may exhibit higher melting points due to strong intermolecular forces. The aromatic thiophene rings in the compound of interest would contribute to its electronic properties, potentially making it useful in electronic applications.
properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-14(19,11-5-3-7-21-11)9-16-13(18)12(17)15-8-10-4-2-6-20-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRGPNSNBSLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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